Epocholeone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Epocholeone can be synthesized using a potassium osmate-catalyzed asymmetric dihydroxylation as the key reaction . This method is advantageous due to its low-toxicity reagents, simple operations, and mild conditions. The process does not require chromatography, making it more practical for large-scale production .
Industrial Production Methods
The industrial production of this compound involves the use of similar synthetic routes, with a focus on optimizing reaction conditions to ensure high yield and purity. The use of low-toxicity reagents and mild conditions is crucial to minimize environmental impact and ensure safety during production .
Chemical Reactions Analysis
Types of Reactions
Epocholeone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Scientific Research Applications
Epocholeone has a wide range of scientific research applications, including:
Agriculture: Used as a plant growth regulator to enhance crop yield and quality.
Biology: Studied for its effects on cell division and elongation in plants.
Medicine: Potential applications in developing new drugs due to its steroidal structure.
Industry: Used in the production of agricultural chemicals and other related products.
Mechanism of Action
Comparison with Similar Compounds
Epocholeone is similar to other brassinosteroids, such as brassinolide and homobrassinolide . it is unique due to its long-lasting activity and specific molecular structure, which allows it to be more effective in promoting plant growth .
List of Similar Compounds
- Brassinolide
- Homobrassinolide
- Castasterone
- 24-Epibrassinolide
This compound stands out among these compounds due to its unique structure and long-lasting effects, making it a valuable tool in agricultural and scientific research .
Properties
IUPAC Name |
[(1S,2R,4R,5S,7S,11S,12S,15R,16S)-2,16-dimethyl-15-[(1S)-1-[(2R,3R)-3-[(3S)-2-methylpentan-3-yl]oxiran-2-yl]ethyl]-8-oxo-4-propanoyloxy-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-5-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O7/c1-9-21(19(4)5)32-31(42-32)20(6)23-12-13-24-22-18-39-33(38)26-16-27(40-29(36)10-2)28(41-30(37)11-3)17-35(26,8)25(22)14-15-34(23,24)7/h19-28,31-32H,9-18H2,1-8H3/t20-,21-,22-,23+,24-,25-,26+,27-,28+,31+,32+,34+,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOXQLTVOMNIOR-QZPAGEHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(O1)C(C)C2CCC3C2(CCC4C3COC(=O)C5C4(CC(C(C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](O1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3COC(=O)[C@@H]5[C@@]4(C[C@H]([C@H](C5)OC(=O)CC)OC(=O)CC)C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162922-31-8 | |
Record name | Epocholeone [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162922318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EPOCHOLEONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D84QYK87K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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